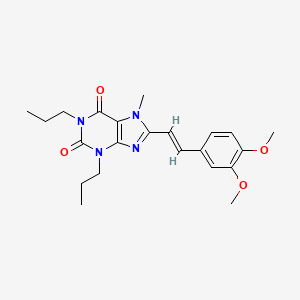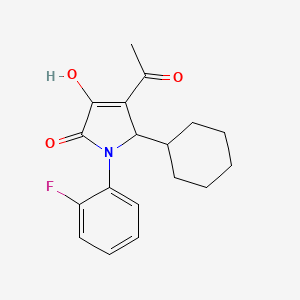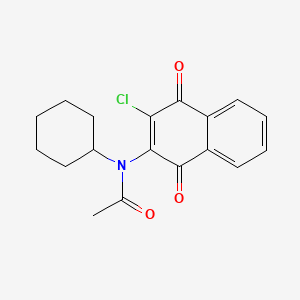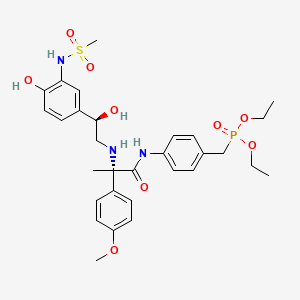
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF-17837 is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is known for its role as an antagonist of the adenosine A2a receptor. This compound has been studied for its potential therapeutic applications in treating nervous system diseases and metabolic disorders .
Chemical Reactions Analysis
KF-17837 primarily undergoes reactions typical of xanthine derivatives. These include:
Oxidation: KF-17837 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of xanthine derivatives.
Biology: KF-17837 is used to investigate the role of adenosine A2a receptors in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases such as Parkinson’s disease and other nervous system disorders.
Industry: KF-17837 can be used in the development of new drugs targeting adenosine receptors
Mechanism of Action
KF-17837 exerts its effects by antagonizing the adenosine A2a receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, KF-17837 can influence these processes, leading to potential therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
KF-17837 is unique in its high specificity and potency as an adenosine A2a receptor antagonist. Similar compounds include:
Theophylline: Another xanthine derivative with broader activity on adenosine receptors.
Caffeine: A well-known stimulant that also acts on adenosine receptors but with less specificity.
CGS-21680: A selective agonist for the adenosine A2a receptor, used for comparison in research studies
KF-17837 stands out due to its high specificity for the adenosine A2a receptor, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
141807-96-7 |
|---|---|
Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
InChI Key |
UQGGPCQNHJCOPS-PKNBQFBNSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Synonyms |
1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)








![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)




